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Compound of Interest

Compound Name: 7-Chloromethyl-isoquinoline

CAS No.: 407623-84-1

Cat. No.: B8362312

Get Quote

Executive Summary
7-(Chloromethyl)isoquinoline is a high-value heterocyclic building block utilized primarily in the

synthesis of kinase inhibitors, GPR120 agonists, and "privileged scaffold"

tetrahydroisoquinoline (THIQ) libraries. Functioning as a potent benzylic electrophile, it enables

the rapid introduction of the isoquinoline moiety into complex pharmacophores via nucleophilic

substitution (

).

Critical Handling Note: Unlike its quinoline analogs, 7-(chloromethyl)isoquinoline possesses a

nucleophilic nitrogen atom within the same aromatic system as the electrophilic chloromethyl

group. In its free base form, it is prone to intermolecular self-alkylation (polymerization).

Consequently, it is almost exclusively synthesized and stored as a hydrochloride salt or as the

1-chloro-substituted derivative (e.g., 1-chloro-7-(chloromethyl)isoquinoline) to deactivate the

ring nitrogen.

Chemical Identity & Physical Characterization[1]
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Property Data / Description

Chemical Name 7-(Chloromethyl)isoquinoline

Common Derivatives
7-(Chloromethyl)isoquinoline HCl; 1-Chloro-7-

(chloromethyl)isoquinoline

CAS Number
Parent:[1][2] Not widely listed (transient); 1-

Chloro derivative: 1446396-06-0

Molecular Formula

C

H

ClN (Parent)

Molecular Weight 177.63 g/mol (Free base)

Appearance
Off-white to pale yellow solid (typically

hygroscopic salt)

Solubility
Soluble in DMSO, DMF, DCM; decomposes in

water/alcohols (solvolysis)

pKa (Predicted)
~5.1 (Isoquinoline nitrogen); requires acidic

storage to prevent polymerization

Structural Analysis
The molecule features a bicyclic aromatic system where the pyridine ring is fused to a benzene

ring. The C7 position is electronically distinct; unlike the C1 position (susceptible to nucleophilic

attack) or the C4 position (susceptible to electrophilic aromatic substitution), the C7-methyl

group is activated primarily for radical halogenation.

Synthetic Routes & Methodology
The synthesis of 7-(chloromethyl)isoquinoline typically proceeds via the functionalization of 7-

methylisoquinoline. Two primary routes are employed depending on the required purity and

scale.

Route A: Radical Halogenation (Wohl-Ziegler)
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This is the industry-standard approach for generating benzylic halides.

Precursor: 7-Methylisoquinoline (CAS 19842-04-7)

Reagents: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)[3]

Initiator: Benzoyl Peroxide (BPO) or AIBN

Solvent: CCl

(traditional) or Trifluorotoluene (green alternative)

Mechanism: The reaction proceeds via a radical chain mechanism. The initiator generates a

radical that abstracts a benzylic hydrogen from the C7-methyl group. The resulting benzylic

radical abstracts a halogen atom from NCS/NBS.

Route B: Hydroxymethylation Deoxychlorination
Preferred for late-stage GMP synthesis to avoid trace radical impurities.

Oxidation: 7-Methylisoquinoline

Isoquinoline-7-carboxylic acid.

Reduction: Acid

7-(Hydroxymethyl)isoquinoline (using LiAlH

).

Chlorination: Alcohol

Chloride (using SOCl

or POCl

).
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Experimental Protocol: Synthesis of 7-
(Chloromethyl)isoquinoline HCl
Objective: Synthesis via Radical Chlorination adapted for lab-scale stability.

Safety Warning:Benzylic halides are potent lachrymators and alkylating agents. Work

exclusively in a fume hood.

Materials:
7-Methylisoquinoline (1.0 eq)

N-Chlorosuccinimide (NCS) (1.1 eq)

Benzoyl Peroxide (0.05 eq)

Acetonitrile (anhydrous)

4M HCl in Dioxane

Step-by-Step Methodology:
Activation: Dissolve 7-methylisoquinoline in anhydrous acetonitrile under Argon atmosphere.

Radical Initiation: Add NCS and Benzoyl Peroxide. Heat the mixture to reflux (80-82°C) for

4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LCMS.

Expert Tip: If the reaction stalls, add a second portion of initiator (0.02 eq).

Work-up (Critical): Cool to room temperature. Filter off the succinimide byproduct.

Salt Formation: Do not concentrate the free base to dryness, as polymerization may occur.

Instead, cool the filtrate to 0°C and add 4M HCl in dioxane dropwise until pH < 2.

Isolation: The hydrochloride salt will precipitate. Filter the solid, wash with cold diethyl ether,

and dry under vacuum.

Chemical Reactivity Profile
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The reactivity of 7-(chloromethyl)isoquinoline is defined by two competing centers: the

electrophilic benzylic carbon and the nucleophilic isoquinoline nitrogen.

Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways for this scaffold.
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Figure 1: Divergent reactivity pathways. Note the critical risk of Path 2 (Red) if the compound is

not handled as a salt.

Key Reactions in Drug Discovery[4]
Amine Coupling (

): Reacts rapidly with primary and secondary amines to form 7-aminomethylisoquinolines.

Conditions: K

CO

, DMF, 60°C.

Application: Linker attachment for PROTACs or kinase hinge binders.

Suzuki-Miyaura Coupling: The chloromethyl group can be converted to a boronic ester or

used directly (rarely) to couple with aryl boronic acids, extending the carbon skeleton.
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Applications in Medicinal Chemistry
Kinase Inhibitors (ROCK/PKA)
Isoquinoline scaffolds mimic the adenosine ring of ATP. The 7-position projects into the solvent-

exposed region of the kinase binding pocket, making it an ideal site for solubilizing groups

(e.g., piperazines) attached via the chloromethyl linker.

GPR120 Agonists
Substituted tetrahydroisoquinolines derived from this core have shown efficacy in treating

metabolic disorders (diabetes, obesity) by modulating the GPR120 receptor [1].[3]

Privileged Scaffolds
The 7-substituted isoquinoline is a precursor to 1,2,3,4-tetrahydroisoquinolines (THIQ). The

chloromethyl group allows for the construction of rigid, bicyclic pharmacophores found in

antipsychotics and analgesics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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